1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound with a complex structure that includes a bromophenyl group, a pyrazolo[1,5-a]pyrimidine core, and an ethanone moiety
Properties
IUPAC Name |
1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c1-9-13(10(2)20)7-17-15-14(8-18-19(9)15)11-4-3-5-12(16)6-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJBGNFGONTCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC(=CC=C3)Br)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting a suitable pyrazole derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.
Attachment of the ethanone moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone moiety to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins and pathways in cells.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other similar compounds, such as:
1-[3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.
1-[3-(3-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone: The presence of a fluorophenyl group can influence the compound’s lipophilicity and metabolic stability.
1-[3-(3-methylphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone: The methylphenyl group may affect the compound’s overall steric and electronic properties, leading to variations in its chemical and biological behavior.
Each of these similar compounds has unique properties that can be exploited for different applications, highlighting the importance of structural modifications in drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
